4-Ethylcyclohexan-1-amine hydrochloride

Description

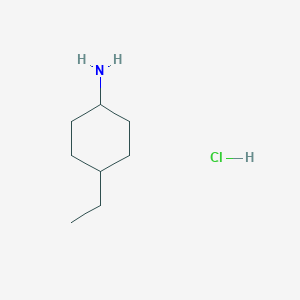

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-7-3-5-8(9)6-4-7;/h7-8H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKFTHMBRYCGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80638062 | |

| Record name | 4-Ethylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80638062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90226-27-0, 33483-67-9 | |

| Record name | Cyclohexanamine, 4-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90226-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 127844 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090226270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC127844 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80638062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethylcyclohexan 1 Amine Hydrochloride and Stereoisomers

Systematic Approaches to Substituted Cyclohexylamine (B46788) Synthesis

The construction of the 4-ethylcyclohexylamine scaffold can be achieved through several reliable and well-established synthetic strategies. The most common approaches involve the reductive amination of a corresponding ketone or the hydrogenation of an aromatic precursor.

Reductive Amination Routes

Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. In the context of 4-ethylcyclohexan-1-amine, this process typically starts from 4-ethylcyclohexanone (B1329521). The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the final amine. This can be performed as a one-pot reaction, which is advantageous in terms of operational simplicity and efficiency.

The choice of reducing agent and catalyst plays a crucial role in the outcome of the reaction, influencing both the yield and the stereoselectivity (the ratio of cis to trans isomers). Various reducing agents can be employed, including hydrogen gas with a metal catalyst, or hydride reagents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation is a common choice, with catalysts like Raney nickel, platinum, palladium, and rhodium being frequently utilized.

The stereochemical outcome of the reductive amination of 4-substituted cyclohexanones is highly dependent on the reaction conditions and the steric bulk of the substituent. Generally, the reaction can produce a mixture of cis and trans isomers. For instance, the reductive amination of 4-tert-butylcyclohexanone (B146137) with ammonia (B1221849) and hydrogen in the presence of a rhodium catalyst has been shown to favor the formation of the cis-isomer. google.com The specific conditions for the reductive amination of 4-ethylcyclohexanone can be tailored to influence the diastereomeric ratio.

Table 1: Examples of Reductive Amination for the Synthesis of 4-Substituted Cyclohexylamines This table is illustrative and provides examples for analogous compounds due to the limited specific data for 4-ethylcyclohexanone.

| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| 4-Methylcyclohexanone | Benzylamine (B48309), H₂, Raney Nickel, Methanol, RT, atm pressure | N-Benzyl-4-methylcyclohexylamine | 7:1 | - | google.com |

| 4-tert-Butylcyclohexanone | NH₃, H₂, Rhodium catalyst, Ethanol, 50°C, 80 kg/cm ² | 4-tert-Butylcyclohexylamine | 7.3:1 | - | google.com |

| 4-tert-Butylcyclohexanone | NH₃, H₂, Palladium boride | 4-tert-Butylcyclohexylamine | 8.2:1 | - | google.com |

Hydrogenation of Aromatic or Unsaturated Precursors

An alternative and industrially significant route to 4-ethylcyclohexan-1-amine is the catalytic hydrogenation of 4-ethylaniline. This method involves the reduction of the aromatic ring of the aniline (B41778) precursor to the corresponding cyclohexane (B81311) ring. This process typically requires high pressure and temperature, along with a suitable catalyst.

Commonly used catalysts for the hydrogenation of anilines include noble metals such as ruthenium, rhodium, and palladium, often supported on materials like carbon, alumina, or silica. Nickel-based catalysts, such as Raney nickel, are also widely employed due to their cost-effectiveness and high activity. The choice of catalyst and reaction conditions can significantly impact the conversion, selectivity, and the stereoisomeric composition of the final product. The hydrogenation of substituted anilines can also yield a mixture of cis and trans isomers, with the ratio being influenced by factors such as the catalyst, solvent, and reaction temperature. For instance, the hydrogenation of tetralin, a related bicyclic aromatic compound, to decalin has been shown to produce a high selectivity for the cis-isomer using a ruthenium catalyst. researchgate.net

Table 2: Examples of Catalytic Hydrogenation for the Synthesis of Substituted Cyclohexylamines This table is illustrative and provides examples for analogous compounds due to the limited specific data for 4-ethylaniline.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Product | Diastereomeric Ratio (cis:trans) | Reference |

| Aniline | Pd/C | - | 150-200 | 100 | Cyclohexylamine | - | rsc.org |

| Nitrobenzene | Pd₀.₅Ru₀.₅-PVP | - | - | - | Cyclohexylamine | - | rsc.org |

| Quinolines | Pd/CN | - | 50 | 20 | 1,2,3,4-Tetrahydroquinolines | - | rsc.org |

Stereocontrolled Synthesis of 4-Ethylcyclohexan-1-amine Hydrochloride

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereocontrolled synthetic methods to access specific stereoisomers of 4-ethylcyclohexan-1-amine is of paramount importance. This involves strategies that can selectively produce a desired diastereomer (cis or trans) or a specific enantiomer.

Diastereoselective Reaction Pathways

Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possibilities. In the context of 4-ethylcyclohexan-1-amine, this primarily concerns the control of the cis/trans relationship between the ethyl group at the C4 position and the amino group at the C1 position.

Several strategies can be employed to achieve diastereoselectivity. One approach is to use a chiral auxiliary, which can direct the stereochemical outcome of a reaction and is subsequently removed. Another powerful method is substrate-controlled diastereoselection, where the existing stereochemistry of a starting material influences the formation of new stereocenters. For instance, the reduction of a β-enaminoketone precursor has been shown to yield a high diastereomeric ratio of the corresponding aminocyclohexanol. nih.gov

Furthermore, specific reaction conditions in reductive amination can be optimized to favor one diastereomer over the other. For example, a two-step process involving the reaction of a 4-substituted cyclohexanone (B45756) with benzylamine followed by catalytic hydrogenation has been shown to produce a high cis-selectivity. google.com Isomerization of a Schiff's base intermediate using a strong base has also been reported as a method to obtain a high trans ratio of 4-methylcyclohexylamine. google.com

Enantioselective Catalytic Transformations

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is typically achieved using chiral catalysts or reagents that create a chiral environment for the reaction to occur. For the synthesis of enantiomerically enriched 4-ethylcyclohexan-1-amine, several catalytic approaches can be envisioned.

Asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine derived from 4-ethylcyclohexanone, is a powerful strategy. This involves the use of chiral transition metal catalysts, often based on rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands. These catalysts can deliver hydrogen to one face of the double bond preferentially, leading to a high enantiomeric excess (ee) of one enantiomer.

Another approach is the use of biocatalysis, employing enzymes such as transaminases or imine reductases. researchgate.netresearchgate.net These enzymes can exhibit high enantioselectivity and operate under mild reaction conditions. For example, transaminases can be used for the asymmetric amination of ketones, while imine reductases can enantioselectively reduce imines to chiral amines. The use of a chiral phosphoric acid as a catalyst in a [4+2] cycloaddition reaction has also been shown to produce cyclohexylamine derivatives with good enantioselectivity. nih.gov

Table 3: Examples of Enantioselective Synthesis of Chiral Amines This table provides examples of enantioselective methods applicable to the synthesis of chiral cyclohexylamines.

| Reaction Type | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee%) | Reference |

| Asymmetric C-H Amination | Chiral Phosphoric Acid | 2-Hydroxybenzo[c]phenanthrene | researchgate.netHelicene with C-N axial chirality | High | researchgate.net |

| Asymmetric β-Arylation/Cyclization | N-Heterocyclic Carbene | α-Bromoenal | 4-Aryl-3,4-dihydrocoumarin | Good | rsc.org |

| Organocatalyzed Desymmetrization | Chiral Phosphoric Acid | Prochiral calix researchgate.netarene | Inherently chiral calix researchgate.netarene | High | nih.gov |

Development of Sustainable and Efficient Synthetic Protocols

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes, a concept often referred to as "green chemistry." This involves the use of renewable feedstocks, the reduction of waste, the use of less hazardous chemicals, and the development of more energy-efficient processes.

For the synthesis of 4-ethylcyclohexan-1-amine, several green chemistry approaches are being explored. Biocatalysis, as mentioned earlier, is a key technology in this area. Enzymes can replace traditional metal catalysts, often leading to higher selectivity and avoiding the use of toxic heavy metals. nih.govmdpi.com The use of whole-cell biocatalysts can further simplify the process by eliminating the need for enzyme purification.

Flow chemistry is another emerging technology that offers significant advantages in terms of sustainability and efficiency. rsc.orgdurham.ac.uk In a flow reactor, reagents are continuously pumped through a tube or a series of tubes where the reaction takes place. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and selectivities. Flow chemistry can also facilitate the integration of multiple reaction steps into a continuous process, reducing the need for intermediate purification and minimizing waste. The synthesis of 2-(1-cyclohexenyl)ethylamine, a key intermediate for morphinans, has been successfully demonstrated in an integrated flow platform. rsc.org

The use of greener solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions are also important aspects of sustainable synthesis. Furthermore, the development of catalysts that can be easily recovered and reused is a key goal in green chemistry.

Catalyst Design for Optimized Reaction Conditions

The reductive amination of 4-ethylcyclohexanone to form 4-ethylcyclohexan-1-amine is a critical step that relies heavily on the catalyst employed. Catalyst design focuses on maximizing yield, controlling stereoselectivity (the formation of cis and trans isomers), and allowing for mild reaction conditions, such as lower temperature and pressure.

Key Catalyst Types and Design Strategies:

Noble Metal Catalysts: Catalysts based on ruthenium, iridium, and rhodium are highly effective for reductive aminations. jocpr.com Iridium catalysts, in particular, have shown high activity and diastereoselectivity in the synthesis of substituted cycloaliphatic amines. The design of these catalysts often involves specific ligands that can influence the stereochemical outcome of the reaction. For instance, chiral ligands can be used to achieve enantioselective synthesis, which is crucial in pharmaceutical applications. jocpr.comjocpr.com

Non-Noble Metal Catalysts: To improve cost-effectiveness and sustainability, catalysts based on earth-abundant metals like cobalt and nickel are increasingly being developed. nih.govresearchgate.net Nanostructured cobalt catalysts have demonstrated high activity for the reductive amination of ketones under very mild conditions (e.g., 50°C and 10 bar H₂), even outperforming some noble metal catalysts. nih.gov The design of these catalysts often involves creating highly dispersed metal nanoparticles on a support material, which maximizes the active surface area.

Catalyst Supports: The support material can significantly influence the catalyst's performance. For example, using supports like zirconia can enhance the dispersion and stability of copper catalysts used in reductive amination. The interaction between the metal and the support can affect the catalyst's electronic properties and, consequently, its activity and selectivity.

Biocatalysts: Enzymes, particularly transaminases, are emerging as powerful catalysts for amine synthesis. york.ac.uk They offer exceptional stereoselectivity and operate under mild, aqueous conditions. For substituted cyclohexylamines, transaminases can be used in dynamic kinetic resolution processes to convert a mixture of stereoisomers into a single desired isomer.

The optimization of reaction conditions is intrinsically linked to the chosen catalyst. A well-designed catalyst can lead to high conversion rates and selectivity at lower temperatures and pressures, reducing energy consumption and the formation of byproducts. nih.gov For the synthesis of 4-ethylcyclohexan-1-amine, catalyst choice will dictate the resulting ratio of cis to trans isomers, a critical parameter for the final product's properties.

Below is a data table illustrating how catalyst design can influence reaction conditions and outcomes for the reductive amination of substituted cyclohexanones, a reaction analogous to the synthesis of 4-ethylcyclohexan-1-amine.

Table 1: Influence of Catalyst Design on Reductive Amination of Substituted Cyclohexanones

| Catalyst System | Substrate | Key Design Feature | Optimized Conditions | Outcome |

|---|---|---|---|---|

| Co@C-N(800) | Cyclohexanone | Cobalt nanoparticles on nitrogen-doped carbon | 80°C, 30 bar H₂, 12h | >99% conversion, 96% selectivity to cyclohexylamine researchgate.net |

| Nanostructured Cobalt | Acetophenone (model) | High surface area nanostructure | 50°C, 10 bar H₂ | High yield, broad functional group tolerance nih.gov |

Green Chemistry Principles in Amine Hydrochloride Production

Applying green chemistry principles to the synthesis of this compound minimizes environmental impact and enhances process safety and efficiency. mdpi.com This involves a holistic approach, from the choice of starting materials to the final salt formation.

Core Green Chemistry Applications:

Atom Economy: The principle of maximizing the incorporation of all materials used in the process into the final product is central. rsc.org Direct reductive amination is inherently atom-economical, as the main reactants (4-ethylcyclohexanone, ammonia, and a hydrogen source) are largely incorporated into the product. This contrasts with classical methods like the Gabriel synthesis, which generate stoichiometric waste. rsc.org

Use of Safer Solvents and Reagents: A key goal is to replace hazardous organic solvents with greener alternatives. tandfonline.com Water is considered the most preferred green solvent. tandfonline.com For reductive amination, performing the reaction in water or alcohols like ethanol, which are less toxic than solvents like dichloromethane (B109758) or toluene, is a significant improvement. Furthermore, using aqueous ammonia instead of anhydrous ammonia gas enhances safety. nih.gov The final step of forming the hydrochloride salt can be achieved using aqueous hydrochloric acid, avoiding the hazards of anhydrous HCl gas. rsc.org

Energy Efficiency: Catalyst design plays a direct role here. Highly active catalysts that operate under mild conditions (lower temperature and pressure) significantly reduce the energy consumption of the process. nih.gov The development of catalysts that function efficiently at or near ambient temperature and pressure is a major focus of green chemistry research. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can often be recycled and reused, reducing waste. Heterogeneous catalysts (solid catalysts in a liquid or gas phase reaction) are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration. researchgate.net

Renewable Feedstocks: While 4-ethylcyclohexanone is typically derived from petrochemical sources, green chemistry encourages the exploration of pathways from renewable biomass. rsc.org Research into converting bio-derived platform chemicals into valuable intermediates is an active area that could provide sustainable routes to cyclohexanone derivatives in the future.

The table below summarizes the application of these principles to the synthesis of this compound.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Conventional Approach | Green Chemistry Alternative | Benefit |

|---|---|---|---|

| Atom Economy | Multi-step synthesis with protecting groups | One-pot direct reductive amination jocpr.com | Higher efficiency, less waste. rsc.org |

| Safer Solvents | Chlorinated or aromatic solvents | Water, Ethanol tandfonline.comlouisville.edu | Reduced toxicity and environmental impact. |

| Energy Efficiency | High temperature and pressure reactions | Use of highly active catalysts (e.g., nanostructured Co) allowing for mild conditions (e.g., 50-80°C, <30 bar H₂). nih.govresearchgate.net | Lower energy consumption, safer process. |

| Safer Reagents | Stoichiometric metal hydride reducing agents (e.g., NaBH₃CN) | Catalytic hydrogenation (H₂) or transfer hydrogenation. nih.gov | Avoids toxic and stoichiometric waste. |

| Catalysis | Stoichiometric reagents | Recyclable heterogeneous catalysts (e.g., Co@C-N) or biocatalysts. researchgate.netyork.ac.uk | Reduced waste, potential for catalyst reuse. |

| Salt Formation | Use of anhydrous HCl gas | Use of aqueous hydrochloric acid. rsc.org | Improved operational safety. |

By integrating advanced catalyst design with the principles of green chemistry, the production of this compound can be optimized to be not only efficient and selective but also environmentally sustainable and safe.

Mechanistic Investigations of 4 Ethylcyclohexan 1 Amine Hydrochloride Reactivity

Elucidation of Reaction Pathways and Intermediate Structures

The reaction pathways of 4-Ethylcyclohexan-1-amine hydrochloride are largely dictated by the nucleophilic nature of the amine moiety and the conformational preferences of the substituted cyclohexane (B81311) ring.

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom of the amine group in 4-Ethylcyclohexan-1-amine possesses a lone pair of electrons, making it a nucleophile. However, in the hydrochloride salt form, this lone pair is protonated to form an ammonium (B1175870) salt. This protonation significantly reduces the nucleophilicity of the amine, as the lone pair is no longer readily available to attack electrophilic centers. For the amine to act as a nucleophile, it must first be deprotonated, typically by the addition of a base, to regenerate the free amine.

Once in its free amine form, 4-Ethylcyclohexan-1-amine can participate in a variety of nucleophilic substitution and addition reactions. For instance, in a typical SN2 reaction with an alkyl halide, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a secondary amine and the displacement of the halide ion. The reaction proceeds through a transition state where a new C-N bond is forming at the same time as the C-X (halide) bond is breaking.

The general mechanism for the reaction of the free amine with an alkyl halide can be depicted as:

Deprotonation: R-NH3+Cl- + B: ⇌ R-NH2 + B-H+Cl- (where R = 4-ethylcyclohexyl and B: is a base)

Nucleophilic Attack: R-NH2 + R'-X → [R-NH2-R']+X-

Deprotonation of the resulting ammonium salt: [R-NH2-R']+X- + B: ⇌ R-NH-R' + B-H+X-

This can lead to the formation of secondary, tertiary, and even quaternary ammonium salts through successive alkylations.

Stereoelectronic Effects on Cyclohexane Ring Transformations

The cyclohexane ring of this compound exists predominantly in a chair conformation to minimize angular and torsional strain. In this conformation, the substituents (the ethyl group and the amino group) can occupy either axial or equatorial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, the most stable conformation is the one where the bulky substituents are in the equatorial position. For 4-Ethylcyclohexan-1-amine, both the ethyl group and the amino group will preferentially occupy equatorial positions in the most stable chair conformation.

This conformational preference has a significant impact on the reactivity of the molecule. Reactions that require a specific stereoelectronic arrangement of atoms, such as certain elimination reactions (E2), are highly dependent on the conformation of the ring. For an E2 reaction to occur, the leaving group and a proton on an adjacent carbon must be in an anti-periplanar (diaxial) arrangement. If the leaving group (or a group that can be converted into a leaving group) is in an equatorial position, the rate of E2 elimination will be significantly slower than if it were in an axial position.

The reactivity of substituents on a cyclohexane ring is often influenced by their conformational position. Equatorial substituents are generally more reactive in substitution reactions due to better accessibility for the attacking nucleophile, while axial substituents can be more reactive in certain elimination pathways that require a diaxial arrangement. slideshare.net

Kinetic Studies of Chemical Conversions Involving the Compound

Determination of Rate-Determining Steps

For many reactions involving amines, such as nucleophilic substitution, the rate-determining step is often the nucleophilic attack itself. In the case of reactions starting from the hydrochloride salt, if the deprotonation step to form the free amine is slow, it could potentially be the rate-limiting step. However, with a sufficiently strong base, this acid-base reaction is typically fast.

Influence of Reaction Conditions on Reaction Rates

Several factors can influence the rate of reactions involving this compound:

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions.

Solvent: The choice of solvent can have a profound effect on reaction rates. For SN2 reactions, polar aprotic solvents are often preferred as they can solvate the cation but not the nucleophile, leaving the nucleophile more reactive.

Concentration of Reactants: The rate of reaction is typically dependent on the concentration of the reactants. For a bimolecular reaction, such as the reaction of the amine with an alkyl halide, the rate is proportional to the concentration of both species.

Nature of the Electrophile: The structure of the electrophile will significantly impact the reaction rate. For example, in SN2 reactions, methyl and primary alkyl halides react faster than secondary halides, and tertiary halides are generally unreactive.

Presence and Strength of a Base: For reactions where the free amine is the active nucleophile, the presence and strength of a base to deprotonate the hydrochloride salt will be critical. A stronger base will lead to a higher concentration of the free amine, thus increasing the reaction rate.

| Reaction Parameter | Expected Effect on Reaction Rate | Rationale |

| Temperature | Increase | Provides higher kinetic energy for collisions. |

| Solvent Polarity | Varies with mechanism | Polar aprotic solvents favor SN2 reactions. |

| Reactant Concentration | Increase | More frequent molecular collisions. |

| Steric Hindrance | Decrease | Hinders the approach of the nucleophile. |

| Base Strength | Increase | Increases the concentration of the free amine. |

Analysis of Transient Species and Their Role in Amine Chemistry

While direct spectroscopic observation of transient species for this compound is not documented in readily available literature, we can infer their nature from the general principles of amine chemistry.

In nucleophilic substitution reactions, the key transient species is the transition state . For an SN2 reaction, this would be a trigonal bipyramidal arrangement around the electrophilic carbon, with the nucleophilic nitrogen and the leaving group at the apical positions. The stability of this transition state is influenced by steric and electronic factors.

In other potential reactions, such as those involving radical mechanisms, transient radical intermediates could be formed. For example, under certain oxidative conditions, an aminyl radical (R2N•) could be generated. These are highly reactive species that can participate in a variety of subsequent reactions.

The study of such transient species often requires specialized techniques like flash photolysis or pulse radiolysis, coupled with time-resolved spectroscopy, to observe these short-lived intermediates. Computational chemistry also plays a crucial role in modeling the structures and energies of these transient species and the transition states that connect them. pitt.edursc.org

Spectroscopic Detection of Reaction Intermediates

No studies were found that employed spectroscopic techniques (such as UV-Vis, NMR, IR, or Mass Spectrometry) to identify or characterize transient intermediates in the reactions of this compound.

Computational Simulations of Intermediate Lifetimes

No literature is available that describes the use of computational chemistry methods to model the reaction pathways, predict the structures of intermediates, or calculate the lifetimes of transient species involved in the reactivity of this compound.

Until such research is conducted and published, a detailed discussion on these specific aspects of the compound's reactivity cannot be furnished.

Structural Modification and Exploration of 4 Ethylcyclohexan 1 Amine Hydrochloride Derivatives

Synthesis of N-Functionalized Derivatives

Functionalization of the primary amine in 4-ethylcyclohexan-1-amine provides a direct route to a wide array of derivatives with diverse physicochemical properties. The lone pair of electrons on the nitrogen atom serves as a nucleophilic center, readily participating in reactions with various electrophiles to form amides, ureas, and quaternary ammonium (B1175870) salts.

Amide and Urea (B33335) Formation

The conversion of the primary amine of 4-ethylcyclohexan-1-amine to amide and urea functionalities is a common and straightforward derivatization strategy. These reactions introduce a carbonyl group adjacent to the nitrogen, which can alter the compound's polarity, hydrogen bonding capabilities, and conformational preferences.

Amide Formation: The synthesis of N-(4-ethylcyclohexyl)amides can be readily achieved through the reaction of 4-ethylcyclohexan-1-amine with acylating agents such as acyl chlorides or anhydrides. A typical procedure involves the reaction of 4-ethylcyclohexylamine with acetic anhydride (B1165640) or acetic acid to produce N-(4-ethylcyclohexyl)acetamide as a mixture of cis and trans isomers. wikipedia.org This reaction is generally carried out in the presence of a base to neutralize the acidic byproduct. The choice of acylating agent allows for the introduction of a wide variety of acyl groups, from simple alkyls to more complex aromatic and heterocyclic moieties.

| Acylating Agent | Product | Typical Reaction Conditions |

| Acetic Anhydride | N-(4-ethylcyclohexyl)acetamide | Stirring at room temperature or gentle heating |

| Benzoyl Chloride | N-(4-ethylcyclohexyl)benzamide | Aprotic solvent (e.g., DCM, THF) with a base (e.g., triethylamine, pyridine) |

| Propionyl Chloride | N-(4-ethylcyclohexyl)propionamide | Similar to benzoyl chloride |

Urea Formation: N-substituted ureas of 4-ethylcyclohexan-1-amine can be synthesized through several established methods. A common approach involves the reaction of the amine with an isocyanate. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage. This reaction is typically high-yielding and proceeds under mild conditions. nih.gov An alternative, phosgene-free method involves the reaction of the amine with a carbamoyl (B1232498) chloride, such as dimethylcarbamoyl chloride, in the presence of a base. nih.gov The synthesis of cariprazine, a complex urea derivative of a related cyclohexylamine (B46788), highlights the utility of these methods in the preparation of pharmaceutically relevant molecules.

| Reagent | Product Type | General Reaction Scheme |

| Alkyl/Aryl Isocyanate | N-Alkyl/Aryl-N'-(4-ethylcyclohexyl)urea | R-NCO + H₂N-Cyclohexyl-Et → R-NH-CO-NH-Cyclohexyl-Et |

| Dimethylcarbamoyl Chloride | N,N-Dimethyl-N'-(4-ethylcyclohexyl)urea | (CH₃)₂NCOCl + H₂N-Cyclohexyl-Et → (CH₃)₂N-CO-NH-Cyclohexyl-Et |

Quaternary Ammonium Salt Generation

The primary amine of 4-ethylcyclohexan-1-amine can be exhaustively alkylated to form a quaternary ammonium salt. This transformation dramatically alters the molecule's properties, converting a primary amine into a cationic species with increased water solubility and a different biological interaction profile. The most common method for this transformation is the Menschutkin reaction, which involves the treatment of the amine with an excess of an alkyl halide, typically methyl iodide. researchgate.net The reaction proceeds through a series of nucleophilic substitution steps, where the nitrogen atom is successively alkylated to form secondary, tertiary, and finally, quaternary ammonium salts. The use of a large excess of the alkylating agent and elevated temperatures can drive the reaction to completion.

| Alkylating Agent | Product | General Reaction Conditions |

| Methyl Iodide (excess) | N,N,N-Trimethyl-4-ethylcyclohexan-1-aminium iodide | Heating in a sealed tube or under reflux in a suitable solvent |

| Ethyl Bromide (excess) | N,N,N-Triethyl-4-ethylcyclohexan-1-aminium bromide | Similar to methyl iodide, may require more forcing conditions |

Introduction of Additional Substituents on the Cyclohexane (B81311) Ring

Introducing new functional groups directly onto the cyclohexane ring of 4-ethylcyclohexan-1-amine hydrochloride presents a greater synthetic challenge compared to N-functionalization, due to the lower reactivity of the C-H bonds of the cycloalkane. However, various strategies, including substitution reactions and skeletal rearrangements, can be employed to create novel derivatives with modified steric and electronic properties.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: Direct electrophilic substitution on the cyclohexane ring of 4-ethylcyclohexan-1-amine is generally not a feasible approach. However, free-radical halogenation provides a viable method for introducing halogen atoms onto the ring. wikipedia.org This reaction typically proceeds via a free-radical chain mechanism, initiated by UV light or a radical initiator. The reaction of 4-ethylcyclohexane with halogens like chlorine or bromine would be expected to yield a complex mixture of mono- and poly-halogenated products, with substitution occurring at various positions on the ring. drishtiias.comncert.nic.in The presence of the electron-withdrawing amino group (in its protonated form) would likely influence the regioselectivity of the reaction, though to a lesser extent than in aromatic systems.

Nucleophilic Substitution: Introducing substituents via nucleophilic substitution requires the pre-existence of a suitable leaving group on the cyclohexane ring. Such precursors could potentially be synthesized from corresponding cyclohexanol (B46403) derivatives. For instance, a hydroxyl group on the ring could be converted to a good leaving group, such as a tosylate or a mesylate, which could then be displaced by a variety of nucleophiles. The stereochemistry of these reactions is highly dependent on the reaction conditions and the nature of the substrate and nucleophile, with both SN1 and SN2 pathways being possible.

Skeletal Rearrangements to Form Novel Ring Systems

Skeletal rearrangements offer a powerful method for transforming the cyclohexane ring of 4-ethylcyclohexan-1-amine derivatives into novel ring systems, such as cyclopentanes or cycloheptanes. One of the most relevant reactions in this context is the Demjanov rearrangement. wikipedia.org This reaction involves the treatment of a primary amine with nitrous acid to form a diazonium salt, which then undergoes a carbocation-mediated rearrangement with concomitant loss of nitrogen gas. nih.gov If 4-ethylcyclohexan-1-amine were subjected to these conditions, the resulting cyclohexyl cation could potentially undergo a ring contraction to form a cyclopentylcarbinyl cation or rearrange to other cyclohexyl cation isomers before being trapped by a nucleophile (e.g., water) to form an alcohol.

A related and often more synthetically useful transformation is the Tiffeneau-Demjanov rearrangement, which allows for a one-carbon ring expansion. wikipedia.org This reaction typically starts with a 1-aminomethyl-cycloalkanol. For instance, if a hydroxymethyl group were introduced at the C-1 position of 4-ethylcyclohexylamine, treatment with nitrous acid could induce a ring expansion to a cycloheptanone (B156872) derivative. These rearrangements provide access to novel carbocyclic cores that would be difficult to synthesize through other means.

Design and Synthesis of Structural Analogues

The design and synthesis of structural analogues of this compound are driven by the desire to explore new chemical space and to modulate the molecule's properties for various applications, particularly in medicinal chemistry. Strategies for creating analogues include the synthesis of conformationally restricted derivatives and the construction of related bicyclic and spirocyclic systems.

Conformationally Restricted Analogues: The flexibility of the cyclohexane ring allows it to adopt various chair and boat conformations. The design of conformationally restricted analogues aims to lock the molecule into a specific geometry, which can be beneficial for enhancing binding affinity to a biological target. nih.govnih.gov This can be achieved by introducing bulky substituents, incorporating double bonds, or creating fused ring systems that limit conformational freedom.

Bicyclic and Spirocyclic Analogues: The synthesis of bicyclic analogues, such as decalin derivatives, can be achieved through various synthetic routes, including intramolecular Diels-Alder reactions and tandem Michael additions. rsc.orgresearchgate.netnih.gov These rigid systems offer a well-defined three-dimensional structure. Spirocyclic analogues, where two rings share a single carbon atom, represent another class of structurally novel derivatives. researchgate.netrsc.orgnih.gov The synthesis of azaspirocycles, for example, has been a subject of interest in drug discovery. researchgate.netd-nb.info The construction of such complex scaffolds often requires multi-step synthetic sequences, but provides access to unique molecular architectures with potential applications in various fields of chemistry.

Homologous Series with Varied Alkyl Chain Lengths

A fundamental approach to understanding structure-activity relationships (SAR) is the synthesis and analysis of a homologous series, where a specific functional group, in this case, the ethyl group at the 4-position of the cyclohexyl ring, is systematically varied. By extending or shortening the alkyl chain, researchers can probe the effects of properties such as lipophilicity, steric bulk, and conformational preference.

The synthesis of 4-alkylcyclohexan-1-amines typically involves the reduction of the corresponding 4-alkylcyclohexanones or the catalytic hydrogenation of 4-alkylanilines. These synthetic routes allow for the introduction of various alkyl groups, including methyl, propyl, and butyl, at the 4-position of the cyclohexane ring. The resulting amines can then be converted to their hydrochloride salts to improve their stability and handling characteristics.

While a comprehensive comparative study detailing the properties of a full homologous series of 4-alkylcyclohexan-1-amine hydrochlorides is not extensively documented in a single source, individual research efforts and patent literature provide insights into the synthesis and characteristics of several members of this series. For instance, methods for the preparation of trans-4-methylcyclohexylamine have been developed, highlighting its significance as a chemical intermediate. Similarly, 4-propylcyclohexan-1-amine and 4-tert-butylcyclohexan-1-amine are commercially available and have been subjects of various chemical studies.

The variation in the alkyl chain length is expected to influence the molecule's interaction with biological targets. An increase in the length of the alkyl chain generally leads to an increase in lipophilicity, which can affect properties such as membrane permeability and binding to hydrophobic pockets in proteins. The steric hindrance introduced by bulkier alkyl groups, such as a tert-butyl group, can also significantly impact molecular recognition and binding affinity.

Table 1: Homologous Series of 4-Alkylcyclohexan-1-amine Derivatives

| Compound Name | Alkyl Group | Molecular Formula (Amine) |

|---|---|---|

| 4-Methylcyclohexan-1-amine | Methyl | C₇H₁₅N |

| 4-Ethylcyclohexan-1-amine | Ethyl | C₈H₁₇N |

| 4-Propylcyclohexan-1-amine | Propyl | C₉H₁₉N |

| 4-Butylcyclohexan-1-amine | Butyl | C₁₀H₂₁N |

| 4-tert-Butylcyclohexan-1-amine | tert-Butyl | C₁₀H₂₁N |

Isomeric and Conformational Analogues

The stereochemistry of the this compound molecule is a critical determinant of its three-dimensional shape and, consequently, its physical and biological properties. The cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. The substituents on the ring, in this case, the ethyl and amino groups, can occupy either axial or equatorial positions.

For 1,4-disubstituted cyclohexanes, two geometric isomers are possible: cis and trans. In the cis isomer, both substituents are on the same side of the ring, leading to one axial and one equatorial substituent in the most stable chair conformation. In the trans isomer, the substituents are on opposite sides of the ring, allowing for a diaxial or a diequatorial arrangement in the chair conformation.

Research has shown a significant thermodynamic preference for the trans isomer of 4-substituted cyclohexane-1-amines, where both substituents can occupy the more stable equatorial positions, minimizing steric strain. Recent advancements in biocatalysis, particularly the use of transaminases, have enabled the highly stereoselective production of trans-4-substituted cyclohexane-1-amines. researchgate.net These enzymatic methods can selectively deaminate the cis-diastereomer from a mixture, allowing for the isolation of the highly pure trans isomer. researchgate.net This underscores the importance of obtaining stereochemically pure isomers for detailed study and potential applications.

The conformational equilibrium of these isomers is also a key area of investigation. The energy difference between the axial and equatorial conformations of a substituent, known as the A-value, dictates the preferred conformation. For an ethyl group, the preference for the equatorial position is significant. Similarly, the amino group also preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. In the trans isomer, the diequatorial conformation is therefore overwhelmingly favored. For the cis isomer, a conformational equilibrium exists between the two chair forms, with the conformation having the larger ethyl group in the equatorial position being the more populated one.

The precise spatial arrangement of the functional groups in these isomeric and conformational analogues can lead to distinct interactions with other molecules, which is a fundamental principle in fields such as pharmacology and materials science.

Table 2: Isomeric and Conformational Analogues of 4-Ethylcyclohexan-1-amine

| Isomer | Substituent Orientation (Most Stable Chair Conformation) | Key Feature |

|---|---|---|

| trans | Amino group: Equatorial, Ethyl group: Equatorial | Thermodynamically more stable due to minimal steric hindrance. |

| cis | One group Axial, one group Equatorial | Higher in energy compared to the trans isomer due to steric strain. |

Advanced Spectroscopic and Crystallographic Characterization in Compound Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. For 4-Ethylcyclohexan-1-amine hydrochloride, NMR experiments can confirm the carbon skeleton, establish the relative stereochemistry of the substituents on the cyclohexane (B81311) ring, and provide insight into its dynamic conformational behavior.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. The proton spectrum would show distinct signals for the ethyl group (a triplet and a quartet), the protons on the cyclohexane ring, the methine proton at the C1 position (adjacent to the ammonium (B1175870) group), and the protons of the ammonium group (-NH₃⁺). The integration of these signals confirms the number of protons in each environment. The ¹³C NMR spectrum would correspondingly show signals for the eight carbon atoms in the molecule.

To establish unambiguous connectivity and stereochemistry, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity from the ethyl group's methyl protons to its methylene (B1212753) protons, and throughout the entire cyclohexane ring, confirming the sequence of CH₂ and CH groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, helping to piece together the molecular structure and confirm the placement of the ethyl group relative to the amine group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining stereochemistry. It identifies protons that are close in space. For this compound, NOESY can distinguish between the cis and trans isomers by observing through-space interactions between the axial and equatorial protons on the cyclohexane ring. For the more stable trans isomer, where both the ethyl and amino groups are equatorial, specific NOE correlations would be expected between axial protons.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | 2D NMR Correlations |

| Ethyl Group | |||

| -CH₃ | ~0.9 (triplet) | ~10-15 | Correlates with -CH₂- in COSY and HMBC |

| -CH₂- | ~1.3 (quartet) | ~25-30 | Correlates with -CH₃ and C4 of ring in COSY/HMBC |

| Cyclohexane Ring | |||

| C1-H (methine) | ~2.8-3.2 (multiplet) | ~50-55 | Correlates with adjacent CH₂ protons in COSY; C1 in HSQC |

| C2, C6 - H | ~1.2-2.1 (multiplets) | ~30-35 | Intricate cross-peaks in COSY with neighboring protons |

| C3, C5 - H | ~1.2-2.1 (multiplets) | ~30-35 | Intricate cross-peaks in COSY with neighboring protons |

| C4-H (methine) | ~1.1-1.5 (multiplet) | ~35-40 | Correlates with ethyl group and ring protons in COSY/HMBC |

| Amine Group | |||

| -NH₃⁺ | ~7.5-8.5 (broad singlet) | N/A | Signal may broaden or exchange with solvent protons |

The cyclohexane ring is not static; it undergoes a rapid "chair-chair" interconversion at room temperature. This conformational flipping exchanges the axial and equatorial positions of the substituents. For this compound, the trans isomer is expected to be the most stable, with both the large ethyl group and the ammonium group occupying equatorial positions to minimize steric strain.

Dynamic NMR (DNMR) is used to study this process. At room temperature, the fast conformational exchange results in time-averaged signals in the NMR spectrum. However, as the temperature is lowered, the rate of interconversion slows down.

Coalescence Temperature: At a specific temperature, known as the coalescence temperature, the signals for the axial and equatorial protons broaden and merge into a single peak.

Low-Temperature Spectra: Below the coalescence temperature, the chair-flip is slow on the NMR timescale, and distinct signals for the axial and equatorial protons can be observed.

By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring-flipping process, providing quantitative data on the conformational stability of the molecule. capes.gov.br

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

The formation of the hydrochloride salt from the primary amine results in a protonated ammonium group (-NH₃⁺), which has distinct vibrational signatures that differ from the free amine (-NH₂).

N-H Stretching: In primary amine salts, the N-H stretching vibrations of the -NH₃⁺ group give rise to a very broad and strong absorption band in the IR spectrum, typically spanning the 3200 to 2800 cm⁻¹ region. spectroscopyonline.com This broad envelope often overlaps with the C-H stretching vibrations of the alkyl groups.

N-H Bending: The ammonium group also exhibits characteristic bending vibrations. The asymmetric bending mode typically appears around 1600-1575 cm⁻¹, while the symmetric bending mode is found near 1500 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines is typically observed in the 1250 to 1000 cm⁻¹ range. libretexts.orglibretexts.org

Alkyl Group Vibrations: The spectrum will also feature sharp peaks corresponding to the C-H stretching of the ethyl and cyclohexane groups around 2960-2850 cm⁻¹, as well as C-H bending vibrations in the 1470-1365 cm⁻¹ region.

Interactive Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Description |

| N-H Stretch (-NH₃⁺) | 3200 - 2800 | Strong, Broad | Characteristic broad envelope of the ammonium salt. spectroscopyonline.com |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong, Sharp | Asymmetric and symmetric stretching of CH₂, CH₃ groups. |

| N-H Bend (Asymmetric) | 1600 - 1575 | Medium-Strong | Scissoring/bending motion of the -NH₃⁺ group. |

| N-H Bend (Symmetric) | ~1500 | Medium | "Umbrella" mode of the -NH₃⁺ group. |

| C-H Bend (Alkyl) | 1470 - 1365 | Medium | Bending/scissoring vibrations of CH₂ and CH₃ groups. |

| C-N Stretch | 1250 - 1000 | Medium-Weak | Stretching of the bond between the ring and nitrogen. libretexts.orglibretexts.org |

The presence of the charged -NH₃⁺ group and the Cl⁻ counter-ion leads to the formation of strong hydrogen bonds (N-H···Cl). These interactions significantly influence the vibrational spectra.

Solid State: In the crystalline solid state, the molecules are arranged in a regular lattice, leading to a well-defined and ordered hydrogen-bonding network. This typically results in sharper and more distinct vibrational bands compared to the solution state. The strong intermolecular forces cause a significant redshift (lowering of frequency) and broadening of the N-H stretching bands.

Solution State: In solution, the hydrogen bonding network is more dynamic and depends on the solvent. In polar protic solvents, the compound's ions may interact with solvent molecules, while in non-polar solvents, ion pairing and self-association through hydrogen bonds will dominate. These different interaction environments can be monitored by observing shifts in the position and shape of the N-H and C-N vibrational bands.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the analysis would be performed on the protonated free amine, [C₈H₁₇N + H]⁺, which has a calculated exact mass of 128.1434 Da.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, the structure of the molecule can be confirmed. Common fragmentation pathways for aliphatic amines often involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage). nih.gov

Proposed Fragmentation Pathway:

Parent Ion Formation: The molecule is ionized, typically forming the [M+H]⁺ ion at m/z 128.

Alpha-Cleavage (Loss of Ethyl Radical): A primary fragmentation route is the cleavage of the C4-C(ethyl) bond, leading to the loss of an ethyl radical (•C₂H₅). This would produce a stable radical cation.

Alpha-Cleavage (Ring Opening): Cleavage of the C1-C2 or C1-C6 bonds in the ring can lead to the formation of various acyclic fragment ions.

Loss of Ammonia (B1221849): Another possible fragmentation involves the elimination of a neutral ammonia molecule (NH₃) from the parent ion, resulting in an ion at m/z 111.

Analyzing these characteristic fragments and their precise masses allows for the confident identification and structural confirmation of the compound.

Interactive Table: Predicted Mass Spectrometry Fragments for 4-Ethylcyclohexan-1-amine

| m/z (Da) | Proposed Formula | Description |

| 128.1434 | [C₈H₁₈N]⁺ | Protonated molecular ion ([M+H]⁺) |

| 111.1325 | [C₈H₁₅]⁺ | Loss of neutral ammonia (NH₃) from the parent ion |

| 99.1172 | [C₆H₁₂N]⁺ | Alpha-cleavage with loss of the ethyl group (C₂H₅) |

| 84.0961 | [C₆H₁₂]⁺ | Ring fragment after loss of the amine group and rearrangement |

Accurate Mass Determination and Elemental Composition Verification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of a molecule, a critical first step in structural characterization. For this compound, the molecular formula is C8H18ClN. nih.gov The analysis is typically performed on the free base, 4-Ethylcyclohexan-1-amine (C8H17N), which is ionized, most commonly by protonation, to form the [M+H]+ ion.

The theoretical monoisotopic mass of the neutral free amine is 127.1361 Da. nih.gov Upon protonation, the resulting cation (C8H18N+) has a theoretical monoisotopic mass of 128.1434 Da. An experimental measurement of this value using techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry would be expected to fall within a very narrow tolerance range (typically < 5 ppm), which serves to verify the elemental composition. This high degree of accuracy effectively rules out other elemental formulas that might have the same nominal mass.

Table 1: Elemental Composition and Mass Data for 4-Ethylcyclohexan-1-amine

| Element | Symbol | Count | Atomic Mass (amu) | Mass Contribution (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 8 | 12.011 | 96.088 | 75.51 |

| Hydrogen | H | 17 | 1.008 | 17.136 | 13.47 |

| Nitrogen | N | 1 | 14.007 | 14.007 | 11.01 |

Theoretical Monoisotopic Mass (C8H17N): 127.1361 Da

Theoretical Monoisotopic Mass of Protonated Ion ([C8H18N]+): 128.1434 Da

Tandem Mass Spectrometry for De Novo Structural Assignment

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound without prior knowledge, a process known as de novo structural assignment. In a typical MS/MS experiment, the protonated parent ion of 4-Ethylcyclohexan-1-amine (m/z 128.1434) would be isolated in the mass spectrometer and then subjected to fragmentation, commonly through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum.

The pattern of fragment ions provides a molecular fingerprint that can be pieced together to deduce the original structure. For the 4-ethylcyclohexylammonium ion, fragmentation would likely occur at the weakest bonds and through characteristic pathways for cyclic amines. Key predicted fragmentation pathways include:

Loss of the ethyl group: Cleavage of the C-C bond connecting the ethyl group to the cyclohexane ring would result in a significant fragment.

Loss of ammonia (NH3): A common fragmentation pathway for primary amines.

Ring cleavage: The cyclohexane ring can undergo various fragmentation patterns, leading to a series of smaller ions that can help to confirm the cyclic structure.

By analyzing the precise masses of these fragments, a researcher can reconstruct the connectivity of the molecule. This experimental fragmentation data is crucial for confirming the structure of known compounds and for identifying novel or unknown substances.

Table 2: Hypothetical Fragmentation Data for the [M+H]+ Ion of 4-Ethylcyclohexan-1-amine

| Parent Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment m/z |

|---|---|---|---|

| 128.1434 | [C6H12N]+ | C2H6 (Ethane) | 98.0964 |

| 128.1434 | [C8H15]+ | NH3 (Ammonia) | 111.1168 |

| 128.1434 | [C6H11]+ | C2H5N (Ethylamine) | 83.0855 |

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. Furthermore, it reveals how individual molecules pack together in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding, ionic interactions, and van der Waals forces.

Despite a thorough search of publicly available crystallographic databases, a single-crystal X-ray structure for this compound has not been reported. Therefore, the detailed analysis that follows in subsequent sections is based on the established capabilities of the technique and describes the type of information that would be obtained from such an analysis were a suitable crystal structure available.

If a single crystal of this compound were analyzed by SCXRD, the resulting data would allow for the creation of a detailed three-dimensional model of the molecule. This model would confirm the expected chair conformation of the cyclohexane ring and establish the stereochemical relationship between the amine and ethyl groups (cis or trans).

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. The existence of polymorphs for this compound could be investigated by attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, or pressures).

Each distinct polymorphic form would yield a unique X-ray diffraction pattern. SCXRD analysis of each polymorph would reveal the specific molecular conformation and intermolecular interactions that differentiate it from other forms. For amine hydrochlorides, polymorphism often arises from different hydrogen-bonding networks between the ammonium cation and the chloride anion. A comparative study of these structures would elucidate the solid-state structural relationships and provide insight into the thermodynamic stability of the different crystalline forms. Without experimental crystallographic data, it is not possible to determine if this compound exhibits polymorphism.

Theoretical and Computational Chemistry Studies of 4 Ethylcyclohexan 1 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic structure and properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the energy and wavefunction of a system. From the wavefunction, a multitude of molecular properties can be derived. For a molecule like 4-Ethylcyclohexan-1-amine hydrochloride, these calculations can elucidate its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov A key application of DFT is geometry optimization, where the algorithm systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible ground state energy. stackexchange.com This lowest-energy structure corresponds to the most stable conformation of the molecule.

For this compound, a DFT geometry optimization would be performed to determine the precise bond lengths, bond angles, and dihedral angles. This process would account for the presence of the ethyl group and the amine hydrochloride substituent on the cyclohexane (B81311) ring. The calculation would likely predict a chair conformation for the cyclohexane ring, as this is generally the most stable arrangement. The orientation of the ethyl and amine hydrochloride groups (axial vs. equatorial) would also be determined by finding the global energy minimum. The protonation of the amine group to form the hydrochloride salt introduces a positive charge, which influences the electronic distribution and geometry of the entire molecule.

Illustrative Data for DFT Geometry Optimization:

Below is a hypothetical table of optimized geometric parameters for the equatorial conformer of this compound, which is expected to be the more stable isomer. These values are typical for similar organic molecules.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C-C (ring) | 1.53 Å |

| Bond Length | C-N | 1.50 Å |

| Bond Length | N-H | 1.02 Å |

| Bond Length | C-C (ethyl) | 1.54 Å |

| Bond Angle | C-C-C (ring) | 111.5° |

| Bond Angle | C-N-H | 109.5° |

| Dihedral Angle | C-C-C-C (ring) | 55.0° |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Once the optimized geometry is obtained, DFT and other quantum chemical methods can be used to predict spectroscopic parameters. mdpi.comsmu.edu This is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies by determining the second derivatives of the energy with respect to the atomic positions. The resulting calculated spectrum shows the frequency and intensity of each vibrational mode (e.g., C-H stretching, N-H bending). For this compound, these calculations would help to assign the peaks in an experimental IR spectrum to specific molecular motions.

Illustrative Data for Calculated Spectroscopic Parameters:

This table presents hypothetical calculated ¹³C NMR chemical shifts and key IR vibrational frequencies for this compound.

| Parameter | Atom/Group | Calculated Value |

| ¹³C NMR Chemical Shift | C attached to N | 55 ppm |

| ¹³C NMR Chemical Shift | CH in ethyl group | 28 ppm |

| ¹³C NMR Chemical Shift | CH₃ in ethyl group | 12 ppm |

| IR Frequency | N-H stretch | 3200 cm⁻¹ |

| IR Frequency | C-H stretch (alkane) | 2950 cm⁻¹ |

| IR Frequency | C-N stretch | 1200 cm⁻¹ |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about a single, static molecule, molecular modeling and dynamics simulations allow for the study of the behavior of molecules over time, including their conformational changes and interactions with their environment.

Conformational Energy Landscape Mapping

Molecules are not static; they are constantly in motion, and flexible molecules like this compound can exist in multiple conformations. portlandpress.comcalcus.cloud The cyclohexane ring can undergo a "ring flip" between two chair conformations, and the ethyl group can rotate. Molecular dynamics (MD) simulations or other conformational search methods can be used to map the conformational energy landscape of the molecule. nih.gov This involves calculating the energy of a large number of different conformations to identify the low-energy, stable states and the energy barriers between them. For this compound, this would reveal the relative energies of the axial and equatorial conformers and the energy barrier for the ring flip.

Illustrative Conformational Energy Data:

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| A | Ethyl (equatorial), Amine (equatorial) | 0.0 (most stable) |

| B | Ethyl (axial), Amine (equatorial) | ~2.0 |

| C | Ethyl (equatorial), Amine (axial) | ~1.8 |

| D | Ethyl (axial), Amine (axial) | ~4.0 |

Investigation of Solvent Effects on Molecular Conformations and Interactions

The properties and behavior of a molecule can be significantly influenced by its solvent environment. aip.orgbiu.ac.il Molecular dynamics simulations are particularly well-suited for studying these solvent effects. osti.govaip.org In such a simulation, the this compound molecule would be placed in a box of explicit solvent molecules (e.g., water), and the interactions between the solute and solvent would be calculated over time. This would allow for the investigation of how the solvent affects the conformational preferences of the molecule. For example, in a polar solvent like water, the charged amine hydrochloride group would be stabilized by hydrogen bonding with water molecules, which could influence the equilibrium between the axial and equatorial conformers.

Potential Energy Surface (PES) Mapping for Reaction Pathways

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. fiveable.meresearchgate.net By mapping the PES, chemists can understand the mechanism of a chemical reaction, identifying the reactants, products, transition states, and reaction intermediates. patsnap.com For this compound, a PES could be mapped for a process such as the deprotonation of the amine hydrochloride to form the free amine, or for a potential decomposition pathway. This would involve calculating the energy of the system at many points along the reaction coordinate (a geometric parameter that changes during the reaction). The highest point on the lowest-energy path between reactants and products is the transition state, and its energy determines the activation energy of the reaction.

Illustrative Data for a Hypothetical Deprotonation Reaction PES:

This table shows key points on a hypothetical PES for the deprotonation of this compound by a base.

| Point on PES | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Base | 0.0 |

| Transition State | Partially broken N-H bond, partially formed Base-H bond | +10.5 |

| Products | 4-Ethylcyclohexan-1-amine + Protonated Base | -5.0 |

Identification of Transition States and Reaction Energetics

The study of chemical reactions through computational methods hinges on the identification of transition states—the highest energy points along a reaction coordinate. These transient structures represent the energetic barrier that must be overcome for reactants to transform into products. For reactions involving this compound, such as proton transfer or nucleophilic substitution, computational chemists employ various algorithms to locate these critical geometries.

The process typically begins with the optimization of the reactant and product structures to their lowest energy conformations. Subsequently, a search for the transition state connecting these minima is initiated. This often involves methods like the synchronous transit-guided quasi-Newton (STQN) method or dimer method. Once a transition state is located, its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a representative reaction involving a substituted cyclohexylamine (B46788), the following table illustrates typical energetic data that can be obtained through computational studies.

| Species | Relative Energy (kcal/mol) |

| Reactants (e.g., Amine + H₃O⁺) | 0.00 |

| Transition State | +10.5 |

| Products (e.g., Ammonium (B1175870) ion + H₂O) | -5.2 |

Intrinsic Reaction Coordinate (IRC) Analysis

While identifying the transition state provides a snapshot of the reaction's energetic peak, an Intrinsic Reaction Coordinate (IRC) analysis maps out the entire reaction pathway. uni-muenchen.descm.comrowansci.comfaccts.de An IRC calculation starts at the transition state geometry and follows the path of steepest descent on the potential energy surface in both the forward (towards products) and reverse (towards reactants) directions. uni-muenchen.derowansci.com This generates a minimum energy path (MEP) that connects the reactants, transition state, and products, providing a detailed view of the geometric changes that occur throughout the reaction. uni-muenchen.de

IRC analysis is invaluable for confirming that a calculated transition state indeed connects the intended reactants and products. rowansci.com It also reveals any intermediate species that may exist along the reaction pathway. The resulting IRC plot visualizes the energy profile of the reaction as a function of the reaction coordinate, offering a comprehensive understanding of the reaction mechanism.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the majority of chemical interactions can be understood by considering the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. wikipedia.org

HOMO-LUMO Energy Gap and Chemical Hardness/Softness

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. researchgate.netirjweb.comresearchgate.net

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. researchgate.netirjweb.com

From the HOMO and LUMO energies, other important reactivity descriptors can be derived, such as chemical hardness (η) and softness (S). Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." researchgate.netresearchgate.net Chemical softness is the reciprocal of hardness. These concepts are useful for predicting the nature of interactions between molecules, with hard-hard and soft-soft interactions being generally favored.

The following table provides hypothetical computational data for this compound, illustrating these concepts.

| Parameter | Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap (ΔE) | 9.7 |

| Chemical Hardness (η) | 4.85 |

| Chemical Softness (S) | 0.21 |

Electrostatic Potential Surfaces for Electrophilic and Nucleophilic Sites

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP is calculated at each point on the electron density surface and is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and represent sites for nucleophilic attack. researchgate.net

For the 4-Ethylcyclohexan-1-ammonium cation (the protonated form of the amine), the MEP surface would show a region of high positive potential concentrated around the -NH₃⁺ group. This indicates that this region is the primary site for interaction with nucleophiles. The ethyl and cyclohexyl portions of the molecule would exhibit a more neutral potential, suggesting they are less involved in electrostatic interactions. Analyzing the MEP surface provides a clear and intuitive picture of the molecule's reactivity, complementing the insights gained from FMO analysis.

Applications in Advanced Materials Science and Non Pharmaceutical Chemical Industries

Role as an Organocatalyst or Chiral Ligand Precursor

The amine functionality in 4-ethylcyclohexan-1-amine serves as a key reactive site for its potential use in catalysis. Chiral amines and their derivatives are fundamental in modern asymmetric synthesis, acting either as organocatalysts themselves or as precursors for more complex chiral ligands that coordinate with transition metals. myuchem.compsu.edu

While specific studies detailing the use of 4-ethylcyclohexan-1-amine as a direct organocatalyst are not prominent, the broader class of chiral amines is widely employed in asymmetric synthesis. psu.edu The potential for 4-ethylcyclohexan-1-amine to be resolved into its constituent enantiomers opens the door for its use in stereoselective transformations. The development of efficient methods to access functionalized cyclohexylamine (B46788) derivatives is an active area of research. For instance, visible-light-enabled photoredox catalysis has been utilized for the stereoselective synthesis of complex cyclohexylamine derivatives through [4+2] cycloaddition reactions. rsc.orgrsc.org Such synthetic strategies could potentially be adapted to produce chiral variants of 4-ethylcyclohexan-1-amine, which could then be evaluated for their catalytic activity in various asymmetric reactions.

An asymmetric version of a [4+2] cycloaddition to synthesize functionalized cyclohexylamines has been explored through the incorporation of a chiral phosphoric acid, achieving moderate to good enantioselectivity. rsc.org This highlights a pathway through which chiral cyclohexylamine derivatives, potentially including those derived from 4-ethylcyclohexan-1-amine, can be synthesized for applications in asymmetric catalysis. rsc.org

The nitrogen atom of 4-ethylcyclohexan-1-amine possesses a lone pair of electrons, making it a suitable ligand for coordination with transition metals. The development of chiral ligands is crucial for asymmetric catalysis, and cyclohexanediamine (B8721093) derivatives are a well-established class of versatile chiral ligands. myuchem.com Although 4-ethylcyclohexan-1-amine is a monoamine, it can be derivatized to form multidentate ligands. For example, it could be incorporated into larger molecular scaffolds to create bidentate or tridentate ligands that can form stable complexes with various transition metals.